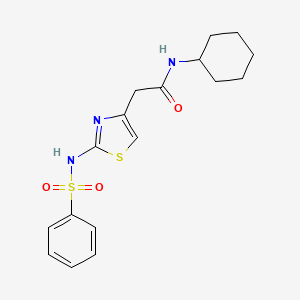
1-(4-Nitrophenyl)ethanamine
Descripción general
Descripción
1-(4-Nitrophenyl)ethanamine is an organic compound with the molecular formula C8H10N2O2. It is characterized by the presence of a nitro group (-NO2) attached to the benzene ring and an ethanamine group (-CH2CH2NH2). This compound is of significant interest in various fields of chemistry and biology due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Nitrophenyl)ethanamine can be synthesized through several methods. One common approach involves the nitration of phenylethylamine using concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures (0°C) to control the exothermic nature of the nitration process . Another method involves the reduction of 4-nitrobenzyl cyanide using borane generated in situ from sodium borohydride and boron trifluoride etherate .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration processes followed by purification steps such as recrystallization to achieve high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Nitrophenyl)ethanamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Oxidation: The ethanamine group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as hydroxide ions, alkoxide ions.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed:
Reduction: 1-(4-Aminophenyl)ethanamine.
Substitution: Various substituted ethanamines depending on the nucleophile used.
Oxidation: Corresponding aldehydes or carboxylic acids.
Aplicaciones Científicas De Investigación
1-(4-Nitrophenyl)ethanamine has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(4-Nitrophenyl)ethanamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethanamine group can interact with enzymes and receptors, influencing biochemical pathways and cellular functions .
Comparación Con Compuestos Similares
- 1-(4-Aminophenyl)ethanamine
- 1-(4-Methylphenyl)ethanamine
- 1-(4-Chlorophenyl)ethanamine
Comparison: 1-(4-Nitrophenyl)ethanamine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, 1-(4-Aminophenyl)ethanamine, while similar in structure, lacks the nitro group’s oxidative and reductive properties. Similarly, 1-(4-Methylphenyl)ethanamine and 1-(4-Chlorophenyl)ethanamine have different substituents that influence their chemical behavior and applications .
Propiedades
IUPAC Name |
1-(4-nitrophenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-6(9)7-2-4-8(5-3-7)10(11)12/h2-6H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEVOBPXEHVUFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-ethyl-N-{6-methyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}thiophene-2-sulfonamide](/img/structure/B3304857.png)
![4-[2-(2-Benzenesulfonamido-1,3-thiazol-4-yl)acetamido]benzamide](/img/structure/B3304861.png)

![4-methyl-N-{4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl}benzene-1-sulfonamide](/img/structure/B3304878.png)


![1-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B3304916.png)
![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide](/img/structure/B3304920.png)
![N'-(2-methoxy-5-methylphenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B3304924.png)
![4-methyl-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B3304948.png)
![N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(4-methylphenoxy)acetamide](/img/structure/B3304955.png)
![N-(4-ethoxyphenyl)-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide](/img/structure/B3304959.png)


